molecular formula C23H16ClN3O4S B11267409 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide

Cat. No.: B11267409
M. Wt: 465.9 g/mol
InChI Key: AEEVXARYZQKORI-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of phenyloxadiazoles These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

The final step involves the sulfonation of the benzofuran ring and subsequent coupling with the 1,2,4-oxadiazole derivative. This step typically requires the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the coupling reaction under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Additionally, the compound may interact with voltage-gated sodium and calcium channels, modulating their activity and affecting neuronal excitability. These interactions contribute to its anticonvulsant and antinociceptive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide is unique due to its combination of the oxadiazole ring, chlorophenyl group, benzofuran ring, and sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H16ClN3O4S

Molecular Weight

465.9 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C23H16ClN3O4S/c1-14-19-13-18(32(28,29)27-17-8-3-2-4-9-17)10-11-20(19)30-21(14)23-25-22(26-31-23)15-6-5-7-16(24)12-15/h2-13,27H,1H3

InChI Key

AEEVXARYZQKORI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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